Cas no 2138001-79-1 (Methyl 4-(ethyldisulfanyl)butanoate)

Methyl 4-(ethyldisulfanyl)butanoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-(ethyldisulfanyl)butanoate
- EN300-842721
- 2138001-79-1
- Methyl 4-(ethyldisulfanyl)butanoate
-
- MDL: MFCD31589848
- Inchi: 1S/C7H14O2S2/c1-3-10-11-6-4-5-7(8)9-2/h3-6H2,1-2H3
- InChI Key: BNKZLDAOBXWNNF-UHFFFAOYSA-N
- SMILES: S(CCCC(=O)OC)SCC
Computed Properties
- Exact Mass: 194.04352203g/mol
- Monoisotopic Mass: 194.04352203g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 7
- Complexity: 107
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.9Ų
- XLogP3: 1.5
Methyl 4-(ethyldisulfanyl)butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-842721-1.0g |
methyl 4-(ethyldisulfanyl)butanoate |
2138001-79-1 | 95% | 1.0g |
$785.0 | 2024-05-21 | |
Enamine | EN300-842721-0.5g |
methyl 4-(ethyldisulfanyl)butanoate |
2138001-79-1 | 95% | 0.5g |
$754.0 | 2024-05-21 | |
Enamine | EN300-842721-0.25g |
methyl 4-(ethyldisulfanyl)butanoate |
2138001-79-1 | 95% | 0.25g |
$723.0 | 2024-05-21 | |
Enamine | EN300-842721-5.0g |
methyl 4-(ethyldisulfanyl)butanoate |
2138001-79-1 | 95% | 5.0g |
$2277.0 | 2024-05-21 | |
Enamine | EN300-842721-5g |
methyl 4-(ethyldisulfanyl)butanoate |
2138001-79-1 | 5g |
$2277.0 | 2023-09-02 | ||
Enamine | EN300-842721-1g |
methyl 4-(ethyldisulfanyl)butanoate |
2138001-79-1 | 1g |
$785.0 | 2023-09-02 | ||
Enamine | EN300-842721-2.5g |
methyl 4-(ethyldisulfanyl)butanoate |
2138001-79-1 | 95% | 2.5g |
$1539.0 | 2024-05-21 | |
Enamine | EN300-842721-10g |
methyl 4-(ethyldisulfanyl)butanoate |
2138001-79-1 | 10g |
$3376.0 | 2023-09-02 | ||
Enamine | EN300-842721-0.05g |
methyl 4-(ethyldisulfanyl)butanoate |
2138001-79-1 | 95% | 0.05g |
$660.0 | 2024-05-21 | |
Enamine | EN300-842721-0.1g |
methyl 4-(ethyldisulfanyl)butanoate |
2138001-79-1 | 95% | 0.1g |
$691.0 | 2024-05-21 |
Methyl 4-(ethyldisulfanyl)butanoate Related Literature
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1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
Additional information on Methyl 4-(ethyldisulfanyl)butanoate
Recent Advances in the Study of Methyl 4-(ethyldisulfanyl)butanoate (CAS: 2138001-79-1) in Chemical Biology and Pharmaceutical Research
Methyl 4-(ethyldisulfanyl)butanoate (CAS: 2138001-79-1) is a sulfur-containing compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. Its unique disulfide functional group makes it a promising candidate for various applications, including drug development, prodrug design, and as a biochemical tool. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its potential therapeutic applications and mechanistic insights.
Recent studies have focused on the synthesis and characterization of Methyl 4-(ethyldisulfanyl)butanoate, with particular emphasis on its stability and reactivity under physiological conditions. Researchers have employed advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate its structural properties. These studies have confirmed the compound's ability to undergo reversible disulfide bond formation, a feature that is highly relevant in redox biology and targeted drug delivery systems.
In the context of drug development, Methyl 4-(ethyldisulfanyl)butanoate has been explored as a prodrug moiety for enhancing the bioavailability of therapeutic agents. Its disulfide bond can be selectively cleaved by intracellular reducing agents, such as glutathione, enabling site-specific drug release. Recent preclinical studies have demonstrated its efficacy in improving the pharmacokinetic profiles of anticancer and anti-inflammatory drugs, with reduced systemic toxicity compared to conventional formulations.
Another area of interest is the compound's role in modulating cellular redox homeostasis. Researchers have investigated its interactions with key redox-sensitive proteins and enzymes, revealing its potential as a modulator of oxidative stress pathways. These findings have implications for the treatment of diseases characterized by redox imbalance, such as neurodegenerative disorders and cardiovascular diseases.
Despite these promising developments, challenges remain in optimizing the compound's stability and selectivity for clinical applications. Ongoing research is addressing these issues through structural modifications and the development of novel delivery systems. Future studies are expected to explore the compound's utility in combination therapies and its potential as a diagnostic tool in redox imaging.
In conclusion, Methyl 4-(ethyldisulfanyl)butanoate (CAS: 2138001-79-1) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique properties and diverse applications underscore the importance of continued investigation into its mechanisms and therapeutic potential. This brief highlights the need for interdisciplinary collaboration to fully realize the benefits of this compound in addressing unmet medical needs.
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